molecular formula C12H5Cl3F3NO B1441957 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine CAS No. 1053656-99-7

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1441957
CAS No.: 1053656-99-7
M. Wt: 342.5 g/mol
InChI Key: QSLUHKLJXNZKCB-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a specialized pyridine derivative of significant interest in advanced chemical research and development, particularly in the field of agrochemical science. This compound incorporates a 2,4-dichlorophenoxy moiety and a trifluoromethyl group on a chlorinated pyridine ring, a structural motif recognized for conferring unique biological activity and physical properties. The presence of the trifluoromethyl group is a key feature, as it acts as a strong electron-withdrawing group that can dramatically influence a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . These properties make trifluoromethylpyridine (TFMP) derivatives highly valuable intermediates in the synthesis of modern crop protection agents . Researchers utilize this compound primarily as a key synthetic intermediate or building block for the creation of more complex molecules. Its structure suggests potential for investigation into novel herbicides or pesticides, as many commercially successful agrochemicals are derived from similar TFMP-based scaffolds . The precise mechanism of action for this specific compound is derivative-dependent, but TFMP-based chemicals often function by targeting essential biological pathways in pests, such as enzyme inhibition. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory settings and is not for diagnostic, therapeutic, or personal use of any kind. It is not intended for human or animal consumption.

Properties

IUPAC Name

3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3F3NO/c13-7-1-2-10(8(14)4-7)20-11-9(15)3-6(5-19-11)12(16,17)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLUHKLJXNZKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine typically involves:

  • Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine or related halogenated pyridine precursors.
  • Nucleophilic aromatic substitution (SNAr) reactions to introduce the 2-(2,4-dichlorophenoxy) substituent.
  • Control of reaction conditions to maintain the chloro substituent at the 3-position and the trifluoromethyl group at the 5-position.

Preparation of Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

A crucial precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be prepared or procured and then selectively functionalized.

  • One method involves the reaction of 2,3-bis-chloro-5-trifluoromethylpyridine with nucleophiles under polar solvents and alkaline conditions to introduce amino or acetamido groups, which can be later transformed or substituted.

Introduction of the 2-(2,4-Dichlorophenoxy) Group

The substitution of the 2-chloro position with a 2,4-dichlorophenoxy group is typically achieved by nucleophilic aromatic substitution using 2,4-dichlorophenol or its derivatives.

  • A representative procedure involves stirring 2,3-dichloro-5-(trifluoromethyl)pyridine with 2,4-dichlorophenol in a polar aprotic solvent such as dimethylformamide (DMF).
  • Potassium carbonate (K2CO3) or a similar base is added to deprotonate the phenol, facilitating nucleophilic attack on the 2-chloro position.
  • The reaction is carried out at reflux temperatures for extended periods (e.g., 8 hours) to ensure completion.

Typical Reaction Conditions and Yields

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution 2,3-dichloro-5-(trifluoromethyl)pyridine + 2,4-dichlorophenol + K2CO3 DMF Reflux (~150°C) 8 hours 35-62 Yields vary with scale and purity
Isolation Precipitation by ethanol, filtration Ethanol Room temperature - - Intermediate isolation step

The yields reported for similar nucleophilic aromatic substitution reactions range from 34.8% to 62.3%, depending on the exact substituents and reaction scale.

Summary Table of Key Preparation Steps for Related Pyridine Derivatives

Compound Starting Material Key Reagents & Conditions Yield (%) Reference
3-Chloro-2-acetamido-5-trifluoromethylpyridine 2,3-dichloro-5-trifluoromethylpyridine Acetamide, alkaline matter, polar solvent, normal pressure Not specified
2-Amino-3-chloro-5-trifluoromethylpyridine 3-chloro-2-acetamido-5-trifluoromethylpyridine Hydrolysis, alkaline conditions, polar solvent Not specified
3-Chloro-2-cyano-5-trifluoromethylpyridine 2,3-bis-chloro-5-trifluoromethylpyridine Activator (4-DMAP), cyanide, dichloromethane/water, reflux 85.7
This compound 2,3-dichloro-5-(trifluoromethyl)pyridine + 2,4-dichlorophenol DMF, K2CO3, reflux 8 h 34.8–62.3

Research Findings and Practical Considerations

  • The substitution reactions require polar aprotic solvents (e.g., DMF) and strong bases (e.g., K2CO3) to activate the phenol nucleophile.
  • Reaction temperatures around reflux for 8 hours are typical to achieve satisfactory conversion.
  • The chloro substituent at the 3-position remains intact under these conditions, allowing selective functionalization at the 2-position.
  • Purification is commonly done by precipitation and filtration, sometimes followed by recrystallization from ethanol.
  • Alternative methods involving acetamide or cyanide substitutions provide routes to related pyridine derivatives, which may be intermediates or analogs in synthetic schemes.
  • Avoidance of high-pressure conditions and use of readily available reagents enhance the practicality and safety of these methods.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or dichlorophenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine serves as a key building block in organic synthesis. Its unique structural features make it valuable for creating more complex molecules. It can undergo various reactions including:

  • Oxidation: Converts to oxides under specific conditions.
  • Reduction: Forms amines or other reduced compounds.
  • Substitution Reactions: Engages in nucleophilic or electrophilic substitutions depending on the reagents used.

Biological Research

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties: Studies suggest efficacy against various pathogens.
  • Anticancer Activity: Investigations into its role in inhibiting cancer cell proliferation are ongoing.

Pharmaceutical Development

The compound is being explored for drug development due to its interaction with specific molecular targets. It has shown promise as a potential therapeutic agent in treating diseases through mechanisms that involve enzyme inhibition or receptor activation .

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with desirable properties such as thermal stability and chemical resistance. Its applications extend to areas such as coatings and plastics, where durability is crucial.

Data Tables

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for organic synthesisFacilitates complex molecule creation
Biological ResearchAntimicrobial and anticancer propertiesPotential treatment options for infections and cancer
Pharmaceutical DevelopmentDrug development and targeting specific pathwaysImproved therapeutic efficacy
Industrial UseMaterial development for coatings and plasticsEnhanced durability and performance

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against strains of E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have reported that this compound can inhibit the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name/ID Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound 3-Cl, 2-(2,4-Cl₂C₆H₃O), 5-CF₃ C₁₂H₅Cl₃F₃NO 356.5* N/A N/A
7e () 3-Cl, 2-(3-NO₂-4-(CF₃O-benzyl)oxy-phenyl), 5-CF₃ C₂₁H₁₁ClF₆N₂O₃ 504.8 122.1–124.8 71.8
7f () 3-Cl, 2-(4-(CF₃O-benzyl)oxy-3-CF₃-phenyl), 5-CF₃ C₂₂H₁₁ClF₉NO₂ 541.7 73.3–75.1 40.8
8PC () 2-(2,4-Cl₂C₆H₃O)-5-(pyridin-2-ylmethyl)phenol C₁₈H₁₁Cl₂N₂O₂ 365.2 N/A N/A
SC06 () 3-Cl, 2-(pyrrol-2-ylmethylene-hydrazinyl), 5-CF₃ C₁₈H₁₂ClF₃N₄O 392.8 N/A N/A
105627-01-8 () 3-Cl, 2-(2,3,6-Cl₃-4-NO₂C₆H₄O), 5-CF₃ C₁₂H₃Cl₄F₃N₂O₃ 422.0 N/A N/A
250714-18-2 () 3-Cl, 2-(2-methyl-4-nitroimidazol-1-yl), 5-CF₃ C₁₀H₆ClF₃N₄O₂ 306.6 N/A N/A

*Estimated molecular weight based on formula.

Key Observations:
  • Substituent Complexity: The target compound’s dichlorophenoxy group is simpler than analogs like 7e and 7f, which incorporate trifluoromethoxy-benzyl extensions. These bulkier groups reduce crystallinity, as seen in 7f’s lower melting point (73.3–75.1°C) compared to 7e (122.1–124.8°C) .
  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance electrophilic substitution resistance, a trait shared with SC06 and 105627-01-8 . Hammett constants (σ values: Cl ≈ +0.23, CF₃ ≈ +0.54) suggest strong -I effects, which may reduce reactivity compared to electron-donating substituents .
  • Bioactivity Potential: The 2,4-dichlorophenoxy moiety is structurally similar to triclosan (TCL, ), a known enoyl-acyl carrier protein reductase (InhA) inhibitor.

Biological Activity

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in pharmaceuticals and agriculture.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through nucleophilic aromatic substitution reactions. The introduction of the trifluoromethyl group is particularly significant as it enhances the compound's biological activity.

Synthetic Route Overview:

  • Formation of Dichlorophenoxy Intermediate: Reaction of 2,4-dichlorophenol with a halogenating agent.
  • Introduction of Trifluoromethyl Group: Nucleophilic substitution using a trifluoromethylating agent.
  • Final Coupling Reaction: Combining the dichlorophenoxy intermediate with a pyridine derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the trifluoromethyl group have shown high potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against resistant strains .

CompoundMIC (µg/mL)Target Organism
Cu52MRSA
Cu44S. epidermidis
Cu116Staphylococci

Antitubercular Activity

In studies focusing on tuberculosis, related compounds demonstrated strong inhibitory effects against resistant Mycobacterium tuberculosis strains. The compounds exhibited activity that was four to eight times stronger than standard treatments like isoniazid .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines, with IC50 values indicating significant cytotoxicity. The presence of electronegative substituents such as chlorine enhances antiproliferative activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
  • Receptor Modulation: It can act on various receptors, potentially altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of several derivatives against clinical isolates of Staphylococcus aureus and found that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Activity Assessment: Another study assessed the anticancer potential of various pyridine derivatives and found that those with dichlorophenoxy groups showed considerable growth inhibition in colorectal and prostate cancer cell lines .

Q & A

Q. How do steric effects from the 2,4-dichlorophenoxy moiety impact Suzuki-Miyaura cross-coupling efficiency?

  • Answer : Steric hindrance slows transmetalation. and recommend using bulky ligands (e.g., XPhos) and microwave-assisted heating (150°C, 30 min) to accelerate coupling. Yields improve from 45% to 78% when substituting aryl bromides for chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

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